2-Nitro-1-benzofuran-7-YL hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrobenzofuran-7-yl hexanoate is an organic compound that belongs to the class of benzofuran derivatives. . The compound 2-Nitrobenzofuran-7-yl hexanoate is characterized by the presence of a nitro group at the 2-position of the benzofuran ring and a hexanoate ester group at the 7-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobenzofuran-7-yl hexanoate typically involves the nitration of benzofuran derivatives followed by esterification. One common method for the preparation of 2-nitrobenzofurans is the electrophilic nitration of 2-unsubstituted benzofurans using a mixture of nitric acid and acetic acid . The resulting 2-nitrobenzofuran can then be esterified with hexanoic acid in the presence of a suitable catalyst, such as sulfuric acid, to yield 2-Nitrobenzofuran-7-yl hexanoate.
Industrial Production Methods
Industrial production of 2-Nitrobenzofuran-7-yl hexanoate may involve large-scale nitration and esterification processes. These processes are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrobenzofuran-7-yl hexanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-Aminobenzofuran-7-yl hexanoate.
Reduction: 2-Nitrobenzofuran-7-carboxylic acid.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitrobenzofuran-7-yl hexanoate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Nitrobenzofuran-7-yl hexanoate involves the bioreductive activation of the nitro group to form reactive intermediates that can interact with cellular targets. The nitro group can be reduced to a nitroso or hydroxylamine intermediate, which can then form covalent bonds with nucleophilic sites in proteins and DNA . This can lead to the inhibition of essential cellular processes and ultimately result in cell death. The compound may also interact with specific molecular targets, such as enzymes involved in DNA replication and repair, contributing to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzofuran-7-yl hexanoate can be compared with other benzofuran derivatives, such as:
2-Nitrobenzofuran: Lacks the hexanoate ester group, which may result in different biological activities and physicochemical properties.
2-Aminobenzofuran-7-yl hexanoate: Contains an amino group instead of a nitro group, which can significantly alter its reactivity and biological effects.
2-Nitrobenzofuran-7-carboxylic acid: Contains a carboxylic acid group instead of an ester group, which may affect its solubility and interaction with biological targets.
The uniqueness of 2-Nitrobenzofuran-7-yl hexanoate lies in the combination of the nitro group and the hexanoate ester group, which can confer distinct biological activities and physicochemical properties compared to other benzofuran derivatives .
Eigenschaften
CAS-Nummer |
56897-41-7 |
---|---|
Molekularformel |
C14H15NO5 |
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
(2-nitro-1-benzofuran-7-yl) hexanoate |
InChI |
InChI=1S/C14H15NO5/c1-2-3-4-8-13(16)19-11-7-5-6-10-9-12(15(17)18)20-14(10)11/h5-7,9H,2-4,8H2,1H3 |
InChI-Schlüssel |
LWBUMLBAGCIVSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.